Liarozole hydrochloride, with the chemical identifier 145858-50-0, is classified as an imidazole-containing compound. It functions mainly as an inhibitor of cytochrome P450 enzymes involved in the metabolism of all-trans-retinoic acid (ATRA) and has demonstrated potential in inhibiting aromatase, an enzyme critical for estrogen biosynthesis. Its primary applications are in scientific research and potential therapeutic uses in conditions such as lamellar ichthyosis and certain cancers .
The synthesis of liarozole hydrochloride involves several key steps:
In industrial settings, production may utilize batch or continuous flow reactors to maintain consistent quality and yield, alongside rigorous quality control measures.
Liarozole hydrochloride's molecular structure can be described as follows:
The compound features an imidazole ring fused with a benzimidazole structure, contributing to its biological activity. The presence of the chlorine atom on the phenyl ring enhances its potency against target enzymes .
Liarozole hydrochloride participates in various chemical reactions:
Liarozole hydrochloride operates primarily by inhibiting cytochrome P450-dependent metabolism of all-trans-retinoic acid. This inhibition leads to increased levels of ATRA, which is essential for cellular differentiation and proliferation. Additionally, liarozole inhibits aromatase activity, thereby reducing estrogen biosynthesis. It also enhances the antiproliferative effects of 1α,25-dihydroxyvitamin D3 by inhibiting 24-hydroxylase activity, prolonging the half-life of this active vitamin D metabolite .
Liarozole hydrochloride exhibits several notable physical and chemical properties:
These properties influence its application in both laboratory settings and potential therapeutic uses .
Liarozole hydrochloride has diverse applications across multiple fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3